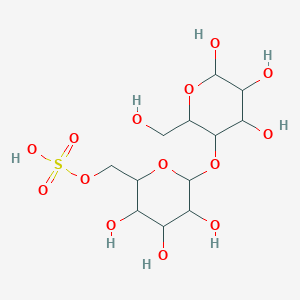
5-Chloro-3-fluorothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-fluorothiophene-2-carboxylic acid: is an organofluorine compound with the molecular formula C5H2ClFO2S and a molecular weight of 180.58 g/mol . This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. The presence of both chlorine and fluorine atoms in the thiophene ring makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-fluorothiophene-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Alfa Chemistry specialize in the large-scale synthesis and procurement of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-3-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-fluorothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Chloro-3-fluorothiophene-2-carboxylic acid involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:
Binding to enzymes: The carboxylic acid group can form hydrogen bonds with enzyme active sites.
Electron transfer: The aromatic thiophene ring can participate in electron transfer reactions.
Substitution reactions: The chlorine and fluorine atoms can be replaced by other functional groups, altering the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
- 5-Chlorothiophene-2-carboxylic acid
- 3-Fluorothiophene-2-carboxylic acid
- 5-Bromo-3-fluorothiophene-2-carboxylic acid
Comparison:
- 5-Chlorothiophene-2-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
- 3-Fluorothiophene-2-carboxylic acid: Lacks the chlorine atom, which can influence its chemical properties.
- 5-Bromo-3-fluorothiophene-2-carboxylic acid: Contains a bromine atom instead of chlorine, which can lead to different reactivity patterns.
Eigenschaften
CAS-Nummer |
919121-90-7 |
|---|---|
Molekularformel |
C5H2ClFO2S |
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
5-chloro-3-fluorothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H2ClFO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) |
InChI-Schlüssel |
GKGLAPGATYKYPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1F)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)


![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)


![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B12072216.png)
![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)

![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)

